Dehydroascorbic acid

概要

説明

脱水アスコルビン酸は、アスコルビン酸(ビタミンC)の酸化型です。 細胞の小胞体にグルコース輸送体を通じて能動的に取り込まれ、グルタチオンやその他のチオールによってアスコルビン酸に戻されます 。 脱水アスコルビン酸は、体内におけるビタミンCの再生に重要な役割を果たし、その抗酸化作用の維持を保証します .

2. 製法

合成経路および反応条件: 脱水アスコルビン酸は、アスコルビン酸の酸化によって合成できます。 この反応は通常、ヨウ素酸カリウム(KIO3)などの酸化剤を用いて行われ、アスコルビン酸が脱水アスコルビン酸に変換されます 。反応条件は通常、水溶液と制御された温度を伴い、生成物の安定性を確保します。

工業的製法: 工業的な環境では、脱水アスコルビン酸は同様の酸化プロセスによって生成されます。 脱水アスコルビン酸をアスコルビン酸から分離および精製するために、一般的に高速液体クロマトグラフィー(HPLC)が使用されます 。 HPLCにおける電気化学または紫外線検出法の使用により、生成物の正確な定量と品質管理が保証されます .

反応の種類:

一般的な試薬と条件:

生成される主要な生成物:

酸化: 生成される主要な生成物は、脱水アスコルビン酸です。

還元: 生成される主要な生成物は、アスコルビン酸です。

準備方法

Synthetic Routes and Reaction Conditions: Dehydroascorbic acid can be synthesized by the oxidation of ascorbic acid. This reaction is typically carried out using oxidizing agents such as potassium iodate (KIO3), which converts ascorbic acid to this compound . The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced through similar oxidation processes. High-performance liquid chromatography (HPLC) is commonly used to separate and purify this compound from ascorbic acid . The use of electrochemical or ultraviolet light detection methods in HPLC ensures accurate quantification and quality control of the product .

Types of Reactions:

Reduction: this compound can be reduced back to ascorbic acid by reducing agents such as glutathione and other thiols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium iodate (KIO3) is commonly used for the oxidation of ascorbic acid to this compound.

Reducing Agents: Glutathione and other thiols are used to reduce this compound back to ascorbic acid.

Major Products Formed:

Oxidation: The major product formed is this compound.

Reduction: The major product formed is ascorbic acid.

科学的研究の応用

Pharmaceutical Applications

Neuroprotective Effects

Research indicates that dehydroascorbic acid can cross the blood-brain barrier and may provide neuroprotective effects following ischemic strokes. It has been shown to reduce infarct volume and neurological deficits in experimental models, suggesting potential therapeutic use in stroke management .

Antiviral Properties

this compound exhibits stronger antiviral activity compared to its reduced form, ascorbic acid. It has demonstrated effectiveness against various viruses, including herpes simplex virus type 1 and influenza virus type A. The mechanism of action appears to involve interference with viral DNA replication and assembly .

Biomarker for Oxidative Stress

As a biomarker, this compound is utilized to assess oxidative stress levels in biological samples. Studies have indicated its stability in plasma samples over extended periods, making it a reliable indicator in clinical research .

Cosmetic Applications

This compound is frequently incorporated into cosmetic formulations due to its skin-enhancing properties. It is used to improve skin appearance by promoting collagen synthesis and providing antioxidant protection against environmental stressors. Additionally, it is involved in hair treatment processes like permanent waving and sunless tanning .

Food Science Applications

In food science, this compound serves as a reducing agent for determining total vitamin C content in various food products. High-performance liquid chromatography (HPLC) methods often utilize this compound reduction to quantify ascorbic acid levels accurately .

Table 1: Comparison of Reducing Agents for this compound Analysis

| Reducing Agent | pH Stability | Efficiency | Applicability |

|---|---|---|---|

| Tris(2-carboxyethyl)phosphine | < 2 | High | Widely used in food analysis |

| Tris(hydroxypropyl)phosphine | < 2 | Moderate | New method showing promise |

| Unithiol | < 2 | Low | Not suitable for food analysis |

Case Studies

Case Study 1: Neuroprotection in Ischemia

A study involving animal models demonstrated that administration of this compound post-ischemic stroke significantly reduced neurological damage and improved functional recovery. The findings suggest that DHA's ability to penetrate the blood-brain barrier plays a crucial role in its neuroprotective effects .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that this compound effectively inhibits the replication of several viruses, outperforming ascorbic acid in terms of potency. This research highlights its potential as a therapeutic agent against viral infections .

作用機序

脱水アスコルビン酸は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

脱水アスコルビン酸は、生物学的活性に関してアスコルビン酸に似ていますが、他の化合物とは異なる独自の性質を持っています。

アスコルビン酸: 脱水アスコルビン酸とアスコルビン酸の両方に抗酸化作用がありますが、脱水アスコルビン酸は血脳関門を通過することができ、さらなる神経保護効果をもたらします.

セミ脱水アスコルビン酸: これはアスコルビン酸の別の酸化型ですが、安定性が低く、生物系における寿命が短いです.

類似化合物:

- アスコルビン酸

- セミ脱水アスコルビン酸

生物活性

Dehydroascorbic acid (DHA), the oxidized form of ascorbic acid (vitamin C), plays a significant role in various biological processes. This article reviews the biological activity of DHA, emphasizing its mechanisms of action, physiological effects, and therapeutic potential based on diverse research findings.

DHA is formed from ascorbic acid through oxidation, which can occur during storage or cooking of food. Understanding its stability and degradation is crucial for assessing its biological activity. Kinetic studies indicate that DHA degrades under specific conditions, influenced by temperature and oxygen levels, following first-order reaction kinetics .

- Cellular Uptake :

- Antioxidant Properties :

Neuroprotection

DHA has been studied for its potential neuroprotective effects, particularly in ischemic conditions such as stroke. Research indicates that intravenous administration of DHA can significantly reduce infarct size and improve neurological outcomes in animal models of stroke by enhancing cerebral blood flow and increasing brain antioxidant levels .

Oxidative Stress in Clinical Populations

In patients undergoing hemodialysis, the levels of DHA have been correlated with oxidative stress markers. Studies show that younger patients tend to have lower DHA fractions compared to older patients, suggesting age-related differences in oxidative stress management .

Table 1: Summary of Key Studies on DHA

Clinical Implications

The implications of these findings are profound for clinical nutrition and therapeutic strategies involving vitamin C. Given that DHA can cross the blood-brain barrier and exert protective effects on neurons, it may serve as a valuable therapeutic agent in conditions characterized by oxidative stress and inflammation.

化学反応の分析

Oxidation and Reduction Reactions

-

Formation: Dehydroascorbic acid is generated by oxidizing ascorbic acid in plants and animal cells . This process is believed to occur through a one-electron oxidation of ascorbic acid, resulting in a semidehydroascorbate radical, which then disproportionates into this compound and ascorbic acid .

-

Reduction: this compound can be reduced back to ascorbic acid, a reaction catalyzed by enzymes like dehydroascorbate reductase . This enzyme, also known as thioltransferase (glutaredoxins) and protein disulfide isomerase in animal cells, uses glutathione to regenerate ascorbic acid .

Reactions with Reactive Oxygen Species (ROS)

-

Oxidation by ROS: this compound reacts with hydrogen peroxide (H2O2) and superoxide, leading to different oxidation products . For instance, H2O2 oxidatively decarboxylates this compound to form 2-oxo-l-threo-pentonate, while superoxide yields negligible amounts of this product .

-

Scavenging of ROS: this compound and its catabolites can scavenge various ROS, enabling organisms to respond to different stresses . The breakdown products formed act as indicators, helping identify which ROS are being scavenged .

Reactions with Metals

-

Catalytic and Redox Pathways: this compound is involved in catalytic reactions with metals such as iron and copper, where it can either be oxidized or reduce the metal . The catalytic reaction consumes oxygen and produces hydrogen peroxide, while the redox reaction reduces the metal .

-

Online Measurements: Studies involving ascorbic acid oxidation by iron and copper have been conducted using online instruments. These instruments mix ascorbic acid with metal solutions like copper(II) sulfate, iron(II) sulfate, or iron(III) sulfate, and the resulting this compound reacts with o-phenylenediamine (oPDA) to form a fluorescent compound that can be measured .

Reactions with Amines

-

Maillard Reaction: this compound reacts with primary aliphatic amines, including Nα-acetyllysine, leading to the formation of a new aminoreductone, 2-deoxy-2-(propylamino)ascorbic acid . Additionally, oxalic acid mono- and diamides are identified as significant degradation products of this compound under Maillard conditions .

-

Condensation Products: In reaction mixtures containing this compound, 3-deoxy-3-(alkylamino)ascorbic acids, which are typical condensation products of ascorbic acid and amines, are also detected . These products form under both oxidative and nonoxidative conditions .

Degradation Kinetics

-

Apparent Model: The degradation kinetics of ascorbic acid and this compound can be modeled using first-order consecutive reactions . Ascorbic acid degrades into this compound with a kinetic rate constant influenced by dissolved oxygen concentration and temperature. This compound further degrades into other products, with a kinetic rate constant dependent on temperature .

-

Factors Affecting Degradation: Ascorbic acid degradation increases with temperature and oxygen concentration, while this compound degradation increases with temperature .

Role in Brain Injury

-

Brain Edema Reduction: this compound can reduce brain edema formation following cerebral ischemia . Studies have shown that this compound treatment significantly reduces the percentage of brain edema compared to control groups in ischemic brain injury models .

-

Neuroprotection: this compound acts as a cellular protector against oxidative stress and easily enters the brain, potentially alleviating the pathogenesis of ischemic brain injury by reducing edema and neuronal loss and improving synaptic connections .

Analytical Measurements

-

Biomarker of Oxidative Stress: this compound levels can serve as a biomarker of oxidative stress . The ratio of this compound to total ascorbic acid is higher in smokers than in non-smokers, indicating increased oxidative stress in smokers .

-

Chromatographic Methods: Chromatographic methods, such as HPLC, are used to measure ascorbic acid, total Vitamin C, and this compound values . Reducing agents like tris(2-carboxyethyl)phosphine and tris(hydroxypropyl)phosphine are employed to reduce this compound in extraction processes .

特性

Key on ui mechanism of action |

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. |

|---|---|

CAS番号 |

490-83-5 |

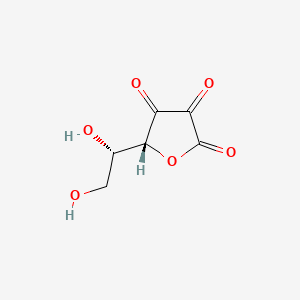

分子式 |

C6H6O6 |

分子量 |

174.11 g/mol |

IUPAC名 |

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |

InChIキー |

SBJKKFFYIZUCET-DOAHDZERSA-N |

SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

異性体SMILES |

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

正規SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

外観 |

Solid powder |

melting_point |

Decomposes at 225°C (437°F) |

Key on ui other cas no. |

490-83-5 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in water at 60°C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-Dehydroascorbic acid; L Dehydroascorbic acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。